ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate is a compound that has been widely used in scientific research due to its unique properties. This compound is also known as Boc-Pip and has a molecular formula of C26H28N2O4. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Mechanism of Action
The mechanism of action of Boc-Pip is not well understood. However, it is believed that Boc-Pip acts as a prodrug, which is converted into its active form in the body. The active form of Boc-Pip is believed to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Boc-Pip has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity in vitro and in vivo. Boc-Pip has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, Boc-Pip has been shown to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using Boc-Pip in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a protecting group for amines in peptide synthesis. However, Boc-Pip has some limitations as well. It is sensitive to acidic conditions and can be hydrolyzed under acidic conditions.
Future Directions
There are several future directions for the use of Boc-Pip in scientific research. One direction is the synthesis of novel compounds with enhanced biological activity. Another direction is the development of new synthetic methods for the preparation of Boc-Pip and its derivatives. Furthermore, the investigation of the mechanism of action of Boc-Pip and its derivatives is an area of future research.
Scientific Research Applications
Boc-Pip has been widely used in scientific research as a building block for the synthesis of various compounds. It is also used as a protecting group for amines in peptide synthesis. Boc-Pip has been used in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents.
properties
IUPAC Name |
ethyl 4-(4-phenylmethoxybenzoyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-21(25)23-14-12-22(13-15-23)20(24)18-8-10-19(11-9-18)27-16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAFAIPGBIKDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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